Triacetin-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

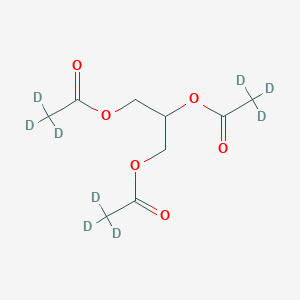

Structure

3D Structure

Properties

Molecular Formula |

C9H14O6 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

URAYPUMNDPQOKB-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])[2H])OC(=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triacetin-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetin-d9, the deuterated analog of Triacetin (glycerol triacetate), is a stable isotope-labeled compound of significant interest in various scientific disciplines, particularly in the fields of analytical chemistry, pharmacology, and materials science. Its near-identical chemical and physical properties to its non-deuterated counterpart, combined with its distinct mass difference, make it an invaluable tool as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of nine deuterium atoms provides a significant mass shift, minimizing isotopic interference from the unlabeled analyte. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, synthesis, and detailed experimental protocols for its characterization and use.

Chemical and Physical Properties

The chemical and physical properties of this compound are largely comparable to those of unlabeled Triacetin. The primary difference lies in its molecular weight due to the presence of nine deuterium atoms. This section summarizes the key quantitative data for both compounds for easy comparison.

Table 1: General Chemical Properties

| Property | This compound | Triacetin |

| Molecular Formula | C₉H₅D₉O₆ | C₉H₁₄O₆ |

| Molecular Weight | 227.26 g/mol | 218.20 g/mol [3] |

| CAS Number | 2733570-86-8 | 102-76-1[4] |

| Synonyms | Glyceryl triacetate-d9, 1,2,3-Propanetriol tri(acetate-d3) | Glyceryl triacetate, Glycerin triacetate |

Table 2: Physical Properties

| Property | Value (for Triacetin, analogous for this compound) |

| Appearance | Colorless, oily liquid[4] |

| Melting Point | 3 °C |

| Boiling Point | 258-260 °C |

| Density | 1.16 g/mL at 25 °C |

| Refractive Index | n25/D 1.429-1.431 |

| Solubility | Moderately soluble in water; soluble in organic solvents |

| Vapor Pressure | 0.00248 mm Hg at 25 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, as well as a general protocol for its application as an internal standard in quantitative analysis.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of unlabeled Triacetin, involving the esterification of glycerol with a deuterated acetyl source, typically acetic anhydride-d6 or acetic acid-d4.

Materials:

-

Glycerol

-

Acetic anhydride-d6 (or Acetic acid-d4)

-

Acid catalyst (e.g., sulfuric acid or a solid acid resin like Amberlyst-15)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol and a molar excess of acetic anhydride-d6 (typically a 1:3 to 1:6 molar ratio of glycerol to acetyl groups).

-

Slowly add a catalytic amount of sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux (typically around 120-140 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation to yield pure this compound.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the structure and isotopic purity of this compound.

-

¹H NMR: The proton NMR spectrum should show a significant reduction in the intensity of the signals corresponding to the acetyl methyl protons compared to the glycerol backbone protons, confirming successful deuteration. The residual proton signals from incomplete deuteration can be used to quantify the isotopic purity.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl and glycerol backbone carbons. The coupling between carbon and deuterium can lead to splitting of the signals, providing further evidence of deuteration.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity and confirm the molecular weight of this compound.

-

Gas Chromatography (GC): A suitable GC method with a non-polar or medium-polarity column is used to separate this compound from any impurities. The retention time of this compound will be very similar to that of unlabeled Triacetin.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (227.26 g/mol ). The fragmentation pattern will be characteristic of the molecule, with major fragments arising from the loss of deuterated acetyl groups.

Quantitative Analysis using this compound as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of unlabeled Triacetin in a sample matrix.

Materials:

-

Sample containing Triacetin

-

This compound internal standard solution of a known concentration

-

Solvent for extraction

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Extract the analyte and internal standard from the sample matrix using an appropriate solvent.

-

Prepare a series of calibration standards containing known concentrations of unlabeled Triacetin and a constant concentration of this compound.

-

-

GC-MS Analysis:

-

Inject the extracted sample and calibration standards into the GC-MS system.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both Triacetin and this compound.

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the samples and calibration standards.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Triacetin in the samples by interpolating their peak area ratios on the calibration curve.

-

Mandatory Visualizations

Logical Relationship for Isotopic Purity Determination

The determination of isotopic purity is crucial for ensuring the quality of this compound as an internal standard. This is typically achieved using mass spectrometry by analyzing the relative intensities of the different isotopologues.

Conclusion

This compound is a highly valuable tool for researchers and scientists in various fields. Its well-defined chemical and physical properties, coupled with its role as a robust internal standard, enable accurate and precise quantitative analyses. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this important isotopically labeled compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data in a research and drug development setting.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Triacetin-d9

This technical guide provides a comprehensive overview of the synthesis of Triacetin, with a specific focus on the preparation of its deuterated isotopologue, Triacetin-d9. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the synthetic methodologies, experimental protocols, and key reaction parameters.

Triacetin (glycerol triacetate) is a triglyceride synthesized by the acetylation of the three hydroxyl groups of glycerol. Its deuterated form, this compound, serves as an invaluable internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies. The introduction of nine deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte.

Synthetic Pathways to Triacetin

The synthesis of triacetin is primarily achieved through the esterification of glycerol with an acetylating agent. The two most common methods employ either acetic acid or acetic anhydride.

1. Acetylation with Acetic Anhydride: This is often the preferred method due to its higher reactivity and the avoidance of water as a byproduct, which can favor the reverse reaction. The reaction is typically catalyzed by an acid or a base.

2. Esterification with Acetic Acid: This method involves the direct reaction of glycerol with acetic acid, usually in the presence of an acid catalyst to facilitate the esterification. The removal of water is crucial to drive the reaction towards the formation of the tri-substituted ester.

Isotopic Labeling: Synthesis of this compound

The synthesis of this compound necessitates the use of deuterated starting materials. The most logical and efficient approach is the acetylation of commercially available glycerol-d8 with acetic anhydride. This strategy ensures the incorporation of deuterium atoms onto the glycerol backbone of the final product.

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound from Glycerol-d8.

Quantitative Data from Unlabeled Triacetin Synthesis

The following tables summarize key quantitative data from various reported syntheses of unlabeled triacetin, providing a valuable reference for optimizing the synthesis of its deuterated analog.

Table 1: Comparison of Catalysts in the Synthesis of Triacetin

| Catalyst | Molar Ratio (Glycerol:Acetic Anhydride) | Temperature (°C) | Reaction Time (min) | Conversion (%) | Selectivity for Triacetin (%) |

| Amberlyst-15 | 1:3 | 60 | 120 | 100 | 98.1[1] |

| Sulfuric Acid | 1:6 (with Acetic Acid) | 120 | 120 | 100 | 66.4[1] |

| None (Simplified Method) | 1:6 (with Acetic Acid) | 120-125 | 90 | - | ~100 |

| Cobalt(II) Salen complex | - | 50 | 55 | - | 99[2] |

| Sodium Hydroxide (Microwave) | - | - | - | - | 99[2] |

Table 2: Optimized Reaction Conditions for Triacetin Synthesis

| Reactants | Catalyst | Molar Ratio | Temperature (°C) | Reaction Time | Yield (%) |

| Glycerol, Acetic Acid | Sulfuric Acid | 1:9 | 105 | 60 min | 31.89[3] |

| Glycerol, Acetic Acid | Amberlyst-35 | 1:9 | 105 | 4 h | ~100 (selectivity) |

Detailed Experimental Protocols

The following are proposed detailed experimental protocols for the synthesis of this compound based on established methods for unlabeled triacetin.

Protocol 1: Synthesis of this compound via Acetylation of Glycerol-d8

Materials:

-

Glycerol-d8 (1.0 eq)

-

Acetic Anhydride (3.3 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of Glycerol-d8 in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of pyridine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Outcome:

-

Yield: >90%

-

Isotopic Purity: >98% D

-

Characterization: Confirm the structure and isotopic incorporation by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

The following diagram illustrates the key steps in this experimental workflow.

Caption: Key steps in the experimental workflow for this compound synthesis.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The core relationship is the esterification reaction, where the nucleophilic hydroxyl groups of glycerol-d8 attack the electrophilic carbonyl carbons of acetic anhydride, leading to the formation of ester linkages and the release of acetic acid as a byproduct. The use of a base catalyst like pyridine activates the hydroxyl groups, enhancing their nucleophilicity and accelerating the reaction rate.

The following diagram illustrates the logical relationship of the key components in the reaction.

Caption: Logical relationship of components in the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should adapt and optimize the proposed protocols based on their specific laboratory conditions and available analytical instrumentation. Careful monitoring of the reaction and rigorous purification are paramount to obtaining a high-purity isotopic standard.

References

Deuterated Triacetin: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated triacetin. Given the limited availability of direct experimental data for deuterated variants, this document establishes a baseline with the well-documented properties of non-deuterated triacetin and extrapolates the expected isotopic effects of deuterium substitution. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where deuterated compounds are of interest.

Introduction to Deuterated Triacetin

Triacetin, the triglyceride of glycerol and acetic acid, is a widely used pharmaceutical excipient, food additive, and plasticizer.[1][2][3] Deuterated triacetin is a form of triacetin where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution can subtly alter the compound's physicochemical properties, which can have significant implications for its metabolic stability, pharmacokinetic profile, and utility in various research applications. Understanding these physical differences is crucial for its effective application.

Comparative Physical Properties

The following table summarizes the known physical properties of standard triacetin (all-protium) and the calculated molecular weight of fully deuterated triacetin (Triacetin-d9), where all nine methyl hydrogens are replaced with deuterium.

| Property | Triacetin (Non-deuterated) | This compound (Deuterated) | Reference |

| Molecular Formula | C9H14O6 | C9H5D9O6 | [4][5] |

| Molecular Weight ( g/mol ) | 218.20 | 227.26 | |

| Density (g/mL at 25 °C) | 1.16 | Expected to be slightly higher | |

| Boiling Point (°C) | 258-260 | Expected to be slightly higher | |

| Melting Point (°C) | 3 | Expected to be slightly different | |

| Refractive Index (n25/D) | 1.429-1.431 | Expected to be slightly different |

The Isotopic Effect on Physical Properties

The substitution of hydrogen with deuterium leads to a change in the mass of the molecule, which in turn affects its vibrational energy states. This phenomenon, known as the kinetic isotope effect, can influence macroscopic physical properties.

| Property | Expected Effect of Deuteration | Rationale |

| Density | Increase | The increase in molecular mass with a negligible change in molecular volume leads to a higher density. |

| Boiling Point | Increase | The heavier molecule has lower zero-point energy and thus requires more energy to transition to the vapor phase. Intermolecular forces like van der Waals interactions are also slightly stronger for deuterated compounds. |

| Melting Point | Variable | The effect on melting point is less predictable as it depends on changes in crystal lattice packing and vibrational modes in the solid state, which can be complex. |

| Refractive Index | Slight Change | The refractive index is related to the electronic polarizability of the molecule, which can be subtly altered by changes in bond lengths and vibrational frequencies upon deuteration. |

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical characteristics of deuterated triacetin. These are based on standard methods used for similar organic liquids.

Synthesis of Deuterated Triacetin

Deuterated triacetin can be synthesized by the esterification of glycerol with deuterated acetic acid or acetic anhydride.

-

Materials: Glycerol, deuterated acetic anhydride (d6), acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Combine glycerol and a molar excess of deuterated acetic anhydride in a round-bottom flask.

-

Slowly add a catalytic amount of sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the deuterated triacetin with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

-

Determination of Physical Properties

-

Density: The density of liquid deuterated triacetin can be determined using a pycnometer or a digital density meter at a controlled temperature.

-

Boiling Point: The boiling point can be measured using a distillation apparatus at a controlled pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Melting Point: For the determination of the melting point, the sample is first frozen. The temperature at which the solid-to-liquid phase transition occurs upon slow heating is measured using a melting point apparatus.

-

Refractive Index: The refractive index can be measured using a refractometer (e.g., an Abbe refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Analytical Characterization

The purity and identity of deuterated triacetin can be confirmed using the following analytical techniques:

-

Gas Chromatography (GC): A GC method with a flame ionization detector (FID) can be used to assess the purity of the synthesized compound. The retention time will be characteristic of the compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water can also be employed for purity analysis.

-

Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight and the degree of deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure. The absence of proton signals at the deuterated positions in the 1H NMR spectrum is a key indicator of successful deuteration.

Visualizations

The following diagrams illustrate key concepts related to deuterated triacetin.

Caption: Workflow for the synthesis and analysis of deuterated triacetin.

Caption: Conceptual metabolic pathway of triacetin.

References

- 1. Triacetin - Wikipedia [en.wikipedia.org]

- 2. Triacetin: Plasticizer, Flavor Carrier & Pharmaceutical Solvent Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. specialchem.com [specialchem.com]

- 4. Triacetin | C9H14O6 | CID 5541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

A Technical Guide to Triacetin-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key specifications, and applications of Triacetin-d9 for research purposes. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this deuterated internal standard in their analytical methodologies.

Introduction to this compound

This compound, also known as glyceryl triacetate-d9, is the deuterated analog of Triacetin. In this stable isotope-labeled compound, the nine hydrogen atoms of the three acetyl groups are replaced with deuterium. This isotopic substitution results in a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical and physical properties closely mimic that of its non-deuterated counterpart, ensuring similar behavior during sample preparation, chromatography, and ionization, which is crucial for accurate quantification.

Commercial Suppliers and Specifications

Several reputable chemical suppliers offer this compound for research and development purposes. The table below summarizes the key specifications from prominent suppliers to facilitate a comparative assessment.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Available Formulations |

| LGC Standards | Glyceryl Triacetate-d9 | 2733570-86-8 | C₉D₉H₅O₆ | 98 atom % D, min 98% Chemical Purity[2] | Neat |

| MedChemExpress | This compound | 2733570-86-8 | C₉D₉H₅O₆ | Not specified | 1 mg |

| CymitQuimica (sourcing from TRC) | This compound | 2733570-86-8 | C₉D₉H₅O₆ | Not specified | 500mg, 1g[3] |

Applications in Research

The primary application of this compound is as an internal standard in analytical chemistry for the accurate quantification of Triacetin or other related analytes in various matrices. Its use helps to correct for variations that may occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often developed and validated in individual research laboratories, this section provides a general framework for its application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Quantitative Analysis

This protocol outlines a general procedure for the quantification of an analyte in a biological matrix using this compound as an internal standard.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol, acetonitrile).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

2. Preparation of Working Solutions:

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards at various concentrations.

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution to a fixed concentration that provides a stable and reproducible signal.

3. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of the biological sample (e.g., plasma, serum), calibrator, or quality control sample, add a fixed volume of the IS working solution.

-

Add a protein precipitating agent (e.g., ice-cold acetonitrile) to the mixture.

-

Vortex vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto an appropriate LC column (e.g., C18) to separate the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and this compound.

5. Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for LC-MS Quantification

Caption: Workflow for quantitative analysis using an internal standard with LC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a general method for determining the purity or concentration of a substance using this compound as an internal standard.

1. Sample Preparation:

-

Accurately weigh a known amount of the analyte and the this compound internal standard.

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.

2. NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure that the relaxation delay is sufficient (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei, which is critical for accurate quantification.

3. Data Processing:

-

Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integrate the well-resolved signals of both the analyte and the this compound internal standard.

4. Calculation:

-

Calculate the concentration or purity of the analyte using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

Where:

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Logical Flow for qNMR Purity Determination

Caption: Logical steps for determining purity using quantitative NMR (qNMR).

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of Triacetin or related compounds. Its commercial availability from multiple suppliers allows for procurement based on specific research needs and quality requirements. The provided general experimental protocols for LC-MS and qNMR serve as a starting point for method development, which should always be followed by in-house validation to ensure accuracy and precision for the specific application. Researchers are strongly encouraged to obtain supplier-specific Certificates of Analysis to confirm the purity and isotopic enrichment of the this compound used in their studies.

References

Navigating the Safety Profile of Triacetin-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Triacetin-d9. As a deuterated analog of Triacetin, its safety profile is considered to be closely aligned with the non-deuterated compound. This compound is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] This document compiles essential information from Safety Data Sheets (SDS) and other technical sources to ensure safe handling and use in a laboratory setting.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key quantitative data for Triacetin, which is expected to be representative of this compound.

| Property | Value |

| Molecular Formula | C9H14O6[2][3] |

| Molecular Weight | 218.21 g/mol [2][3] |

| Appearance | Colorless, oily liquid |

| Odor | Odorless to slight fatty odor |

| Melting Point | 3 °C / 37.4 °F |

| Boiling Point | 258 - 260 °C / 496.4 - 500 °F |

| Flash Point | 138 °C / 280.4 °F |

| Autoignition Temperature | 430 - 433 °C / 806 - 812 °F |

| Density | 1.155 - 1.16 g/cm³ |

| Vapor Pressure | <0.1 mbar @ 20 °C |

| Water Solubility | 52,130 - 58,000 mg/L at 24.5 - 25 °C |

| log Pow (Octanol/Water Partition Coefficient) | 0.25 |

Section 2: Toxicological Data

The toxicological profile is critical for assessing potential health hazards. Triacetin is generally considered to have low toxicity.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >2000 mg/kg |

| LC50 | Rat | Inhalation | >1.721 mg/L (4 h) |

| Skin Irritation | Rabbit | Dermal | No skin irritation |

| Eye Irritation | Rabbit | Ocular | No eye irritation |

Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Mutagenicity: While some in-vitro tests on Chinese hamster lung cells showed positive results for chromosome aberration, the Ames test was negative.

Section 3: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Precautions

-

Handle in accordance with good industrial hygiene and safety practices.

-

Ensure adequate ventilation.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Protect from heat, sparks, open flames, and direct sunlight.

-

Store away from incompatible materials such as strong oxidizing agents.

The logical workflow for safe handling and storage is depicted in the following diagram:

Caption: Workflow for Safe Handling and Storage of this compound

Section 4: Emergency Procedures

In the event of an accidental release or exposure, the following protocols should be followed.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Get medical attention.

The decision-making process for first aid is illustrated in the diagram below:

Caption: First-Aid Protocol for this compound Exposure

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The product is combustible at high temperatures and may be ignited by heat, sparks, or flames. Containers may explode when heated. Hazardous decomposition products include carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the spilled material into a suitable container for disposal.

The workflow for managing a chemical spill is outlined below:

Caption: Accidental Release Workflow for this compound

Section 5: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Excess heat, light, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed under fire conditions.

-

Hazardous Polymerization: Will not occur.

This guide provides a foundational understanding of the safety considerations for this compound. It is imperative for all users to read and understand the specific Safety Data Sheet provided by the manufacturer before handling this chemical. Always adhere to established laboratory safety protocols and wear appropriate personal protective equipment.

References

Applications of Triacetin as a Food Additive and Excipient: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetin, also known as glyceryl triacetate, is a triester of glycerol and acetic acid.[1] It is a colorless, odorless, and slightly viscous liquid with a mild, sweet taste at concentrations below 500 ppm.[2] This versatile compound has gained significant attention in the food and pharmaceutical industries due to its multifaceted functionalities, including its roles as a plasticizer, solvent, humectant, and flavor carrier.[1][3] Its favorable safety profile, highlighted by its Generally Recognized as Safe (GRAS) status granted by the U.S. Food and Drug Administration (FDA), further enhances its appeal for these applications.[3] This technical guide provides a comprehensive overview of the applications of triacetin, with a focus on quantitative data, experimental protocols, and logical workflows relevant to researchers and development professionals.

Physicochemical Properties and Regulatory Status

Triacetin's utility is rooted in its distinct physicochemical properties. It is soluble in water and miscible with many organic solvents, a characteristic that is crucial for its function as a solvent and carrier. Its low volatility and chemical stability contribute to the shelf-life of products in which it is used.

Table 1: Physicochemical Properties of Triacetin

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₆ | |

| Molecular Weight | 218.21 g/mol | |

| Appearance | Clear, colorless, oily liquid | |

| Odor | Slightly sweet, fruity | |

| Boiling Point | ~258°C | |

| Freezing Point | ~3°C | |

| Density | ~1.16 g/cm³ at 20°C | |

| Solubility in Water | 58,000 mg/L at 25°C |

Table 2: Regulatory Status and Usage Limits

| Regulatory Body | Status/Regulation | Application | Limit | Reference(s) |

| U.S. FDA | GRAS (21 CFR § 184.1901) | General purpose food additive | Good Manufacturing Practice (GMP) | |

| European Union | E 1518 | Food Additive | 3000 mg/kg in foodstuff | |

| European Union | E 1518 | Food Additive | 1000 mg/L in beverages |

Applications as a Food Additive

In the food industry, triacetin serves several key functions, contributing to the texture, flavor, and shelf stability of a wide range of products.

Humectant

As a humectant, triacetin helps to retain moisture in food products, preventing them from drying out and becoming stale. This is particularly important in baked goods and confectionery to maintain a soft and palatable texture.

Solvent and Flavor Carrier

Triacetin's excellent solvency for both lipophilic and hydrophilic compounds makes it an effective solvent and carrier for flavorings and aromas. It helps to ensure a uniform distribution of flavors throughout the product and can protect them from degradation.

Plasticizer in Chewing Gum

One of the primary applications of triacetin in the food industry is as a plasticizer in chewing gum bases. It imparts flexibility and softness to the gum, improving its texture and chewing properties.

Table 3: Typical Usage Levels of Triacetin in Food Products (FEMA GRAS)

| Food Category | Average Usual PPM | Average Maximum PPM |

| Baked Goods | - | 1000 |

| Beverages (non-alcoholic) | - | 190 |

| Chewing Gum | - | 4100 |

| Frozen Dairy | 60 | 2000 |

| Hard Candy | - | 560 |

Data sourced from "the Good Scents Company," reflecting FEMA GRAS usage levels.

Applications as a Pharmaceutical Excipient

Triacetin is a widely used excipient in pharmaceutical formulations, where it functions primarily as a plasticizer and a solvent. Its biocompatibility and established safety profile make it suitable for oral and topical dosage forms.

Plasticizer in Polymeric Coatings

In tablet and capsule coatings, triacetin is incorporated as a plasticizer to improve the flexibility and durability of the polymer film. This prevents cracking of the coating and ensures the integrity of the dosage form. Typical concentrations in polymeric coatings range from 10% to 35% w/w.

Solvent and Co-solvent

Triacetin's solvent properties are utilized to dissolve or disperse active pharmaceutical ingredients (APIs) in liquid and semi-solid formulations. Its ability to dissolve a range of APIs can enhance drug delivery and bioavailability.

Table 4: Solubility of Selected APIs in Various Solvents (for comparison)

| API | Solvent | Solubility | Reference(s) |

| Ibuprofen | Ethanol | ~60 mg/mL | |

| Ibuprofen | DMSO | ~50 mg/mL | |

| Acetaminophen | Ethanol | 1:7 (g/mL) | |

| Acetaminophen | Propylene Glycol | 1:9 (g/mL) | |

| Loratadine | Ethanol | ~77 mg/mL at 25°C | |

| Loratadine | DMSO | ~50 mg/mL |

Experimental Protocols

Protocol for Evaluating the Plasticizing Efficiency of Triacetin in a Polymer Film

Objective: To determine the effect of triacetin concentration on the mechanical and thermal properties of a polymer film.

Materials:

-

Polymer (e.g., Eudragit®, Hydroxypropyl Methylcellulose)

-

Triacetin

-

Solvent (e.g., ethanol, acetone, water)

-

Casting dish (e.g., Teflon-coated Petri dish)

-

Tensile tester

-

Differential Scanning Calorimeter (DSC)

Methodology:

-

Film Preparation: a. Prepare solutions of the polymer in the chosen solvent at a fixed concentration (e.g., 10% w/v). b. To separate polymer solutions, add varying concentrations of triacetin (e.g., 5%, 10%, 15%, 20% w/w based on polymer weight). A control film with no plasticizer should also be prepared. c. Stir the solutions until a homogenous mixture is obtained. d. Pour a defined volume of each solution into a casting dish and allow the solvent to evaporate at a controlled temperature and humidity (e.g., 25°C, 50% RH) for 24-48 hours. e. Carefully peel the dried films from the casting dish.

-

Mechanical Property Analysis: a. Cut the films into dumbbell-shaped specimens of standard dimensions. b. Measure the tensile strength and percentage elongation at break of the film specimens using a tensile tester at a constant crosshead speed. c. Record at least five measurements for each film formulation and calculate the average and standard deviation.

-

Thermal Analysis: a. Determine the glass transition temperature (Tg) of each film formulation using a DSC. b. Accurately weigh a small sample of the film (5-10 mg) into an aluminum pan and seal it. c. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. d. The Tg is determined as the midpoint of the transition in the heat flow curve.

Data Analysis: Plot the tensile strength, percentage elongation, and glass transition temperature as a function of triacetin concentration. A decrease in tensile strength and Tg, and an increase in elongation indicate a plasticizing effect.

Protocol for Assessing the Humectant Properties of Triacetin in a Baked Good Model System

Objective: To evaluate the ability of triacetin to retain moisture and lower water activity in a model baked good.

Materials:

-

Flour, sugar, water, and other standard baking ingredients

-

Triacetin

-

Water activity meter

-

Moisture analyzer

Methodology:

-

Sample Preparation: a. Prepare a standard dough formulation. b. Divide the dough into several batches. c. To each batch, add a different concentration of triacetin (e.g., 0%, 0.5%, 1.0%, 1.5% based on flour weight). d. Bake all batches under identical conditions (temperature and time). e. Allow the baked samples to cool to room temperature in a controlled environment.

-

Water Activity Measurement: a. Take a representative sample from the center of each baked good. b. Place the sample in the sample cup of the water activity meter. c. Allow the sample to equilibrate with the headspace in the sealed chamber. d. Record the water activity (a_w) reading. e. Perform measurements in triplicate for each formulation.

-

Moisture Content Analysis: a. Determine the initial moisture content of each baked good formulation using a moisture analyzer (e.g., halogen or infrared). b. Store the remaining baked goods in a controlled environment (e.g., 25°C, 50% RH). c. Measure the moisture content and water activity at regular intervals (e.g., day 1, day 3, day 7) to assess moisture retention over time.

Data Analysis: Plot the water activity and moisture content as a function of triacetin concentration and storage time. A lower water activity and a slower rate of moisture loss over time indicate effective humectant properties.

Visualization of Workflows and Logical Relationships

Logical Workflow for Selecting Triacetin as a Pharmaceutical Excipient

Caption: Decision workflow for selecting triacetin as an excipient.

Experimental Workflow for Evaluating Triacetin as a Plasticizer in Tablet Coatings

Caption: Workflow for plasticizer evaluation of triacetin in coatings.

Conclusion

Triacetin is a highly versatile and valuable ingredient for both the food and pharmaceutical industries. Its well-established safety profile, coupled with its functional properties as a humectant, solvent, and plasticizer, makes it a preferred choice in a multitude of applications. For researchers and developers, a thorough understanding of its physicochemical properties, typical usage levels, and appropriate experimental evaluation is crucial for successful product formulation. The workflows and protocols provided in this guide offer a systematic approach to leveraging the benefits of triacetin in food and pharmaceutical product development.

References

Triacetin-d9: A Comprehensive Technical Guide for Researchers

CAS Number: 2733570-86-8

This technical guide provides an in-depth overview of Triacetin-d9, a deuterated isotropic analog of Triacetin. Designed for researchers, scientists, and drug development professionals, this document consolidates key technical data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

This compound, also known as Glyceryl triacetate-d9, is a stable isotope-labeled version of Triacetin. Due to the nature of isotopic labeling, its physical and chemical properties are nearly identical to its non-deuterated counterpart, with minor differences primarily in molecular weight and density. The following table summarizes the available quantitative data.

| Property | Value | Notes |

| Chemical Identifiers | ||

| CAS Number | 2733570-86-8 | For Deuterated Triacetin (d9) |

| Unlabeled CAS Number | 102-76-1 | For non-deuterated Triacetin |

| Molecular Properties | ||

| Molecular Formula | C₉D₉H₅O₆ | |

| Molecular Weight | 227.26 g/mol | |

| Accurate Mass | 227.1355 u | |

| Physical Properties (Data for non-deuterated Triacetin) | Considered a close approximation for this compound | |

| Appearance | Colorless, oily liquid | |

| Melting Point | 3 °C (37.4 °F) | |

| Boiling Point | 258-260 °C (496.4-500 °F) | at 760 mmHg |

| Density | 1.16 g/mL | at 25 °C |

| Refractive Index | 1.429-1.431 | at 25 °C |

| Vapor Pressure | 0.00248 mmHg | at 25 °C |

| Solubility (Data for non-deuterated Triacetin) | ||

| Water | 58 g/L | at 25 °C |

| Organic Solvents | Miscible with ethanol, ether, chloroform, and toluene | |

| Purity Specifications | ||

| Isotopic Purity | ≥ 98 atom % D | |

| Chemical Purity | ≥ 98% |

Metabolic Pathway of Triacetin

Triacetin is readily metabolized in biological systems. It undergoes hydrolysis, catalyzed by esterases, to yield glycerol and acetic acid. Both of these products are endogenous substances that subsequently enter well-established metabolic pathways. Glycerol can be utilized in glycolysis or gluconeogenesis, while acetic acid is converted to acetyl-CoA, a central molecule in the citric acid cycle and fatty acid synthesis.

Caption: Metabolic fate of Triacetin following enzymatic hydrolysis.

Experimental Protocols

Application in Drug Delivery: Formulation of Rapamycin Nanoemulsions

This protocol describes the use of Triacetin as an oil phase for the development of a nanoemulsion-based delivery system for the poorly water-soluble drug, Rapamycin. This compound can be employed in similar studies as a tracer to investigate the formulation's in vivo fate.

Objective: To formulate and characterize a Triacetin-based oil-in-water (o/w) nanoemulsion for the delivery of Rapamycin.

Materials:

-

Rapamycin

-

Triacetin

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Transcutol P)

-

Deionized water

Methodology:

-

Solubility Determination of Rapamycin in Triacetin:

-

Add an excess amount of Rapamycin to 1 mL of Triacetin in a sealed vial.

-

Stir the mixture at room temperature for 72 hours to ensure equilibrium is reached.

-

Centrifuge the saturated solution at 14,000 rpm for 15 minutes to pellet the undissolved drug.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Determine the concentration of Rapamycin in the filtered Triacetin using a validated HPLC method.

-

-

Construction of Pseudo-ternary Phase Diagrams:

-

Prepare various mixtures of Triacetin (oil phase), surfactant, and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).

-

For each surfactant/co-surfactant ratio, titrate the mixture with water dropwise under constant stirring.

-

Visually inspect the samples for transparency and flowability to identify the boundaries of the nanoemulsion region.

-

Plot the results on a pseudo-ternary phase diagram to map the nanoemulsion existence area.

-

-

Preparation of Rapamycin-Loaded Nanoemulsions:

-

Select a formulation from the o/w nanoemulsion region of the phase diagram.

-

Dissolve a specific amount of Rapamycin (e.g., 1 mg/mL) in the predetermined quantity of Triacetin.

-

Add the required amounts of surfactant and co-surfactant to the oil phase and mix until a clear solution is formed.

-

Add the aqueous phase dropwise to the oil-surfactant mixture under gentle magnetic stirring until a transparent nanoemulsion is formed spontaneously.

-

Workflow Diagram:

Caption: Experimental workflow for developing a Triacetin-based nanoemulsion.

Application as an Internal Standard in Quantitative Analysis

A primary application of this compound is as an internal standard for the quantification of Triacetin in various matrices using isotope dilution mass spectrometry (GC-MS or LC-MS/MS). This technique provides high accuracy and precision by correcting for analyte loss during sample preparation and for matrix effects during analysis.

While a specific, detailed published protocol for the analysis of Triacetin using this compound was not identified, the following outlines the general steps for developing such a method.

Objective: To accurately quantify the concentration of Triacetin in a sample matrix (e.g., plasma, food, environmental sample) using this compound as an internal standard.

Principle: A known amount of this compound is added to the sample at the beginning of the extraction process. Since the deuterated standard is chemically identical to the analyte, it will behave similarly during extraction, chromatography, and ionization. The ratio of the mass spectrometer's response of the analyte to the internal standard is used for quantification, which corrects for variations in the analytical process.

General Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Triacetin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of calibration standards containing known concentrations of Triacetin.

-

Prepare a working solution of this compound at a concentration that will provide a robust signal in the mass spectrometer.

-

-

Sample Preparation and Extraction:

-

To a known volume or weight of the sample, add a precise volume of the this compound working solution.

-

Perform the extraction of Triacetin from the matrix. This could involve protein precipitation for plasma samples, liquid-liquid extraction, or solid-phase extraction.

-

Evaporate the solvent from the extract and reconstitute it in a solvent compatible with the chromatographic system.

-

-

LC-MS/MS or GC-MS Analysis:

-

Develop a chromatographic method (either liquid or gas chromatography) to separate Triacetin from other matrix components.

-

Optimize the mass spectrometer parameters to monitor specific precursor-to-product ion transitions for both Triacetin and this compound.

-

Inject the calibration standards and the prepared samples.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of Triacetin to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Triacetin.

-

For the unknown samples, calculate the peak area ratio and determine the concentration of Triacetin using the calibration curve.

-

Logical Relationship Diagram:

Caption: Logical steps in quantitative analysis using a stable isotope-labeled internal standard.

A Technical Guide to the Solubility of Triacetin-d9 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Triacetin-d9 in a range of common laboratory solvents. Given that the deuterated form (d9) exhibits nearly identical physical properties to its non-deuterated counterpart, this document leverages solubility data for Triacetin as a reliable proxy. The information herein is intended to support researchers and professionals in drug development and various scientific disciplines in the effective use of this compound as a solvent, plasticizer, or excipient.

Core Executive Summary

This compound, the deuterated analog of Triacetin, is a versatile liquid that is miscible with a wide array of organic solvents and possesses limited solubility in water. Its utility as a solvent is underscored by its miscibility with alcohols, ethers, ketones, and chlorinated solvents. This guide presents both quantitative and qualitative solubility data, alongside a detailed experimental protocol for determining the miscibility of this compound with various solvents.

Data Presentation: Solubility of Triacetin

The solubility of Triacetin, and by extension this compound, in common laboratory solvents is summarized in the tables below.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 52,130 mg/L | 24.5 |

| Water | 58,000 mg/L[1] | 25 |

| Water | 5.9 g/100 mL[2][3][4][5] | 25 |

| Water | 64.0 g/L | 20 |

| Water | 6.1 g/100 mL | Not Specified |

Qualitative Solubility and Miscibility Data

| Solvent | Solubility/Miscibility |

| Acetone | Very Soluble / Soluble |

| Benzene | Miscible |

| Chloroform | Miscible |

| Ethanol | Miscible |

| Ether | Miscible |

| Toluene | Miscible |

| Organic Solvents (General) | Soluble / Readily Soluble |

Experimental Protocols

The following protocols outline standardized methods for determining the solubility and miscibility of a liquid analyte like this compound in various solvents. These are based on established methodologies such as those from the OECD and ASTM.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a straightforward method for assessing whether this compound is miscible with a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, acetone, etc.)

-

Graduated cylinders (10 mL and 25 mL)

-

Glass test tubes with stoppers

-

Vortex mixer

Procedure:

-

Label a clean, dry test tube with the name of the solvent being tested.

-

Using a 10 mL graduated cylinder, measure 5 mL of the solvent and transfer it to the test tube.

-

Using a separate 10 mL graduated cylinder, measure 5 mL of this compound and add it to the same test tube.

-

Stopper the test tube and vortex for 30 seconds.

-

Visually inspect the mixture against a well-lit background.

-

Observation:

-

Miscible: A single, clear, and homogenous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

-

Record the observation.

Protocol 2: Flask Method for Quantitative Solubility Determination (for sparingly soluble solvents)

This method is adapted from the OECD Guideline 105 and is suitable for determining the solubility of substances in liquids.

Materials:

-

This compound

-

Solvent of interest

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

An appropriate analytical method for quantification (e.g., GC-MS, HPLC, NMR)

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The excess is necessary to ensure saturation.

-

Seal the flask and place it in a constant temperature bath on a mechanical shaker or with a magnetic stirrer.

-

Allow the mixture to equilibrate for at least 24 hours. A preliminary test can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the mixture to stand in the constant temperature bath for a further 24 hours to allow for phase separation.

-

Carefully take an aliquot of the supernatant (the solvent saturated with this compound). If necessary, centrifuge or filter the aliquot to remove any undissolved droplets of this compound.

-

-

Analysis:

-

Accurately weigh the aliquot.

-

Quantify the concentration of this compound in the aliquot using a pre-validated analytical method.

-

-

Calculation:

-

Express the solubility as g/100 mL or mg/L of the solvent.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Workflow for Solubility Assessment of this compound.

Caption: Experimental Workflow for Quantitative Solubility Determination.

References

Navigating the Analytical Maze: A Technical Guide to Isotopic Purity Requirements for Triacetin-d9

For Immediate Release

In the precise world of scientific research and pharmaceutical development, the quality of analytical standards is paramount. This technical guide delves into the critical aspects of isotopic purity for Triacetin-d9, a deuterated internal standard essential for accurate quantitative analysis. Tailored for researchers, scientists, and drug development professionals, this document outlines the typical purity requirements, detailed analytical methodologies for verification, and the logical workflows involved in its use.

This compound, the deuterated analog of Triacetin, serves as an indispensable tool in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary application is as an internal standard, where a known quantity is added to a sample to correct for variations during the analytical process, thereby ensuring the accuracy and reliability of the results. The efficacy of this compound in this role is fundamentally dependent on its isotopic and chemical purity.

The Imperative of Purity: Understanding the Requirements

While no universal official monograph specifies the isotopic purity of this compound, a consensus on the necessary quality standards can be gleaned from manufacturers' specifications and the stringent requirements of bioanalytical method validation. The purity of a deuterated standard is a composite of its chemical purity and its isotopic purity.

Chemical Purity: This refers to the percentage of the material that is Triacetin (in any of its isotopic forms) as opposed to other chemical entities. For analytical standards, this is expected to be high.

Isotopic Purity: This is a measure of the degree of deuterium incorporation in the this compound molecule. It is typically expressed as the percentage of the desired d9 isotopologue relative to all other isotopic variants (d0 to d8).

The following tables summarize the generally accepted purity requirements for this compound when used as an internal standard in regulated bioanalysis.

Table 1: Typical Chemical Purity Specification for this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

Table 2: Representative Isotopic Purity Specifications for this compound

| Isotopic Species | Abbreviation | Representative Specification |

| Non-deuterated | d0 | ≤ 0.1% |

| Monodeuterated | d1 | ≤ 0.1% |

| Dideuterated | d2 | ≤ 0.1% |

| Trideuterated | d3 | ≤ 0.2% |

| Tetradeuterated | d4 | ≤ 0.5% |

| Pentadeuterated | d5 | ≤ 1.0% |

| Hexadeuterated | d6 | ≤ 2.0% |

| Heptadeuterated | d7 | ≤ 5.0% |

| Octadeuterated | d8 | ≤ 10.0% |

| Nonadeuterated | d9 | ≥ 98% |

Note: These values are representative and may vary between different commercial suppliers. The critical requirement is to minimize the contribution of the d0 isotopologue to avoid interference with the quantification of the non-deuterated analyte.

The Analytical Workflow: From Receipt to Use

The effective use of this compound as an internal standard follows a structured workflow designed to ensure the integrity of the analytical results. This process begins with the verification of the standard's purity upon receipt and extends to its application in sample analysis.

Workflow for this compound as an Internal Standard

Experimental Protocols for Purity Verification

The determination of isotopic purity is a critical quality control step.[2] Mass spectrometry and NMR spectroscopy are the two primary techniques employed for this purpose.

Mass Spectrometry (MS) for Isotopic Distribution

Mass spectrometry is the most direct method for determining the distribution of different isotopic species in a sample of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum across this peak.

-

Identify the molecular ion cluster for this compound and its isotopologues.

-

Calculate the relative abundance of each isotopologue (d0 to d9) by integrating the area of their respective molecular ion peaks. The isotopic purity is reported as the percentage of the d9 isotopologue relative to the sum of all isotopologues.

-

GC-MS Workflow for Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and assessing the overall degree of deuteration.

Methodology: Proton NMR (¹H NMR)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃) containing a known amount of a certified internal standard (e.g., 1,3,5-trichlorobenzene).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Nucleus: ¹H.

-

Temperature: 25°C.

-

Number of Scans: 16.

-

Relaxation Delay: 5 seconds.

-

-

Data Analysis:

-

Integrate the residual proton signals in the this compound spectrum.

-

Compare the integral of the residual proton signals to the integral of the internal standard of known concentration.

-

This comparison allows for the calculation of the amount of non-deuterated and partially deuterated species, thereby providing an assessment of the isotopic purity.

-

Conclusion

The use of high-purity this compound is non-negotiable for robust and reliable quantitative bioanalysis. While formal, universal standards are not established, the combination of high chemical purity (≥98%) and high isotopic enrichment (≥98% d9) serves as a reliable benchmark for researchers. The verification of these parameters through rigorous analytical techniques such as mass spectrometry and NMR spectroscopy is a critical step in the validation of any analytical method employing this internal standard. By adhering to the principles and protocols outlined in this guide, scientists and drug development professionals can ensure the integrity of their analytical data and contribute to the advancement of their respective fields.

References

Methodological & Application

Application Note: High-Precision Quantification of Triacetin in Complex Matrices using Triacetin-d9 by LC-MS/MS

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triacetin in various matrices. The use of a stable isotope-labeled internal standard, Triacetin-d9, ensures exceptional accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable quantification of Triacetin.

Introduction

Triacetin (glycerol triacetate) is a widely used compound in the pharmaceutical, food, and cosmetic industries as a solvent, plasticizer, and humectant. Accurate and precise quantification of Triacetin in complex matrices is crucial for quality control, formulation development, and safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.

The inclusion of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS method. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This near-identical chemical behavior ensures that the internal standard experiences the same sample processing variations and matrix effects as the analyte. By normalizing the analyte response to the internal standard response, highly accurate and precise quantification can be achieved.[1] This application note provides a comprehensive protocol for the generation of a calibration curve and the quantification of Triacetin using this compound as an internal standard.

Principle of the Method

A known concentration of this compound is added to all calibration standards, quality control samples, and unknown samples. Following sample preparation, the samples are analyzed by LC-MS/MS. The instrument monitors the specific precursor-to-product ion transitions for both Triacetin and this compound in Multiple Reaction Monitoring (MRM) mode. A calibration curve is generated by plotting the ratio of the peak area of Triacetin to the peak area of this compound against the known concentrations of the Triacetin calibration standards. The concentration of Triacetin in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Experimental Protocols

Materials and Reagents

-

Triacetin (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., human plasma, cell lysate)

Preparation of Stock and Working Solutions

-

Triacetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Triacetin and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Triacetin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Triacetin stock solution with methanol to create calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for plasma samples and should be optimized for other matrices.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (calibration standard, quality control, or unknown).

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Triacetin: Precursor > Product (To be determined experimentally) This compound: Precursor > Product (To be determined experimentally) |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for Triacetin will be its protonated molecule [M+H]⁺ and for this compound will be [M+H]⁺ with a mass shift corresponding to the nine deuterium atoms. Product ions are determined by fragmentation of the precursor ions in the collision cell.

Data Presentation

The following tables summarize the expected performance characteristics of the method. The data presented here is illustrative and should be confirmed during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Triacetin | 1 - 1000 | ≥ 0.999 | 1/x² |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) (n=18) |

| Low QC (3 ng/mL) | < 5% | 95 - 105% | < 7% | 93 - 107% |

| Mid QC (75 ng/mL) | < 4% | 97 - 103% | < 6% | 94 - 106% |

| High QC (750 ng/mL) | < 3% | 98 - 102% | < 5% | 95 - 105% |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) | Determination Method |

| LOD | ~0.3 | Signal-to-Noise ratio of ≥ 3:1 |

| LOQ | 1.0 | Signal-to-Noise ratio of ≥ 10:1 with acceptable precision and accuracy (%RSD < 20%, Accuracy within ±20%) |

Mandatory Visualizations

References

Application of Triacetin-d9 in Pharmacokinetic Studies

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Triacetin-d9 as an internal standard in pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of analytes in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound, the deuterated analog of triacetin, serves as an ideal internal standard for the quantification of various analytes, particularly in the context of drug development and bioanalysis.[1][3]

Introduction to this compound as an Internal Standard

This compound is a synthetic molecule where nine hydrogen atoms in the triacetin molecule have been replaced with deuterium atoms.[1] This isotopic labeling results in a molecule with nearly identical physicochemical properties to its non-labeled counterpart, triacetin. However, due to the mass difference, this compound can be distinguished from the unlabeled analyte by a mass spectrometer.

The primary role of this compound in pharmacokinetic studies is to serve as an internal standard (IS) to improve the accuracy and precision of bioanalytical methods. By adding a known amount of this compound to all samples, including calibration standards, quality controls, and unknown study samples, it is possible to correct for variability that may occur during sample preparation, chromatography, and ionization. This is particularly important for mitigating matrix effects, which are a common source of error in LC-MS/MS analysis of biological samples.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study employing this compound as an internal standard for the quantification of a hypothetical analyte, "Drug X".

Detailed Experimental Protocols

The following protocols provide a framework for the use of this compound as an internal standard in a typical pharmacokinetic study. These should be adapted and validated for the specific analyte and biological matrix of interest.

-

Analyte (Drug X) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drug X reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the same solvent used for the analyte.

-

Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the Drug X stock solution to achieve concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration that provides a consistent and reproducible signal in the LC-MS/MS system (e.g., 100 ng/mL).

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

Aliquoting: Transfer 100 µL of plasma (from calibration standards, quality controls, or study samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the this compound working solution to each plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The following are typical starting conditions for an LC-MS/MS method. Optimization will be required for the specific analyte.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |